molecular formula C12H10O3 B11895123 Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- CAS No. 833-27-2

Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-

Cat. No.: B11895123
CAS No.: 833-27-2
M. Wt: 202.21 g/mol
InChI Key: HPKOLISTBSBMCO-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- (hypothetical structure inferred from nomenclature) is a naphthalene-derived ketone featuring hydroxyl groups at positions 1 and 8 and an acetyl group at position 2.

Properties

CAS No.

833-27-2

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-(1,8-dihydroxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H10O3/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12(9)15/h2-6,14-15H,1H3

InChI Key

HPKOLISTBSBMCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC=C2O)C=C1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups to aromatic systems. For 1,8-dihydroxynaphthalene (1,8-DHN), the hydroxyl groups activate the ring, directing the acetyl group to the 2-position via electrophilic substitution.

Typical Protocol :

  • Substrate : 1,8-Dihydroxynaphthalene (1,8-DHN).

  • Acylating Agent : Acetyl chloride (AcCl) or acetic anhydride.

  • Catalyst : Anhydrous AlCl₃ (Lewis acid).

  • Solvent : Dichloromethane (DCM) or nitrobenzene.

  • Conditions : Reflux at 40–60°C for 4–6 hours.

Mechanistic Steps :

  • Acylium Ion Formation : AlCl₃ coordinates with AcCl, generating the acylium ion (CH₃C≡O⁺).

  • Electrophilic Attack : The acylium ion attacks the electron-rich 2-position of 1,8-DHN.

  • Deprotonation : Aromaticity is restored, yielding the acetylated product17.

Yield : 65–75%.

Challenges and Optimization

  • Regioselectivity : Competing substitution at the 4-position may occur due to steric hindrance from hydroxyl groups.

  • Side Reactions : Over-acylation or oxidation of hydroxyl groups can be mitigated by controlled stoichiometry and inert atmospheres.

Demethylation of Methoxy-Protected Precursors

Synthesis of 1,8-Dimethoxynaphthalene Derivatives

To avoid hydroxyl group interference during acylation, methoxy-protected intermediates are often synthesized first.

Step 1: Methoxy Protection

  • Substrate : 1,8-Dihydroxynaphthalene.

  • Reagent : Methyl iodide (CH₃I) or dimethyl sulfate.

  • Base : K₂CO₃ or NaOH.

  • Product : 1,8-Dimethoxynaphthalene.

Step 2: Friedel-Crafts Acylation

  • Substrate : 1,8-Dimethoxynaphthalene.

  • Conditions : As in Section 1.1.

  • Product : 2-Acetyl-1,8-dimethoxynaphthalene.

Step 3: Demethylation

  • Reagent : BBr₃ or AlCl₃ in anhydrous DCM.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 70–85%.

Example :
2-Acetyl-1,8-dimethoxynaphthalene (1.74 g) treated with AlCl₃ (6.0 g) in acetonitrile at 60°C for 1 hour yielded 1-(1,8-dihydroxy-2-naphthalenyl)-ethanone (1.42 g, 82%).

Photo-Friedel-Crafts Acylation

UV-Light-Mediated Acylation

This method avoids strong Lewis acids, leveraging photochemical activation for milder conditions.

Protocol :

  • Substrate : Naphthoquinone or 1,8-DHN.

  • Acylating Agent : Acetaldehyde.

  • Solvent : Ionic liquids (e.g., [BMIM][PF₆]) or microemulsions.

  • Conditions : UV irradiation (Rayonet reactor, 300 nm) for 6–8 hours.

Yield : 55–60%.

Advantages :

  • Reduced side reactions.

  • Compatibility with sensitive functional groups.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Friedel-Crafts Acylation1,8-DHNAcCl, AlCl₃, DCM65–75%High efficiencyCompeting regioselectivity
Demethylation1,8-DimethoxynaphthaleneBBr₃, AlCl₃70–85%Controlled functionalizationMulti-step synthesis
Photo-Friedel-CraftsNaphthoquinoneAcetaldehyde, UV light55–60%Mild conditionsLower yield
BiosyntheticScytaloneBacterial enzymesN/AEco-friendlyScalability challenges

Industrial-Scale Considerations

Catalyst Recycling

AlCl₃ recovery systems (e.g., aqueous workup) reduce costs and environmental impact.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Methanol/water mixtures (purity >99%) .

Chemical Reactions Analysis

Types of Reactions: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- has been investigated for its anti-inflammatory and antioxidant properties. The hydroxyl groups contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures have shown antimicrobial activity , suggesting potential applications in pharmaceuticals.

Recent studies have demonstrated that Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- interacts with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in enzyme activity or gene expression profiles, which are vital for understanding its pharmacological effects.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on inflammatory pathways in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- at specific concentrations.

Organic Synthesis Applications

Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

  • Condensation Reactions : Reacting with aldehydes or ketones to form larger molecular frameworks.
  • Reduction Reactions : Converting the ketone group into alcohols or other functional groups.

Mechanism of Action

The mechanism of action of 1-(1,8-dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Functional Differences

  • Hydroxyl vs. Methoxy Groups: The dihydroxy substitution in the target compound likely enhances water solubility and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., CAS 172886-19-0) .
  • Chain Length : Compounds with 3-hydroxypropan-1-one side chains (e.g., compound 6 ) exhibit extended conjugation, which may influence electronic properties and bioactivity compared to acetyl-substituted derivatives.

Physicochemical Properties

  • Solubility : The target compound’s dihydroxy groups likely confer higher aqueous solubility than its methoxy (e.g., CAS 172886-19-0 ) or acetylated (e.g., CAS 89586-46-9 ) analogs.
  • Stability: Acetylated derivatives (e.g., CAS 89586-46-9 ) may exhibit greater stability against oxidative degradation compared to phenolic analogs.

Research Findings and Implications

  • Synthetic Challenges : Introducing multiple hydroxyl groups requires protective strategies (e.g., acetylation ), whereas methoxy groups can be directly installed via alkylation .
  • Structure-Activity Relationships (SAR) : The anti-MRSA activity of compound 6 suggests that both hydroxyl and methoxy groups contribute to efficacy. The target compound’s dihydroxy configuration may optimize hydrogen bonding with bacterial enzymes.
  • Toxicological Data: Limited for the target compound, but structurally related ethanones (e.g., CAS 54464-57-2 ) have undergone toxicity studies, highlighting the need for similar evaluations.

Biological Activity

Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-, also known as 1-(1,8-dihydroxy-2-naphthyl)ethanone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- is characterized by a naphthalene ring with two hydroxyl groups at the 1 and 8 positions. This structure contributes to its unique chemical reactivity and biological properties. The presence of hydroxyl groups enhances its ability to form hydrogen bonds and interact with biological targets.

Biological Activity

Research indicates that ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.
  • Anticancer Properties : Ethanone derivatives have been investigated for their potential anticancer effects. In vitro studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression .
  • Antioxidant Activity : The compound has shown strong antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

The mechanisms underlying the biological activities of ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- are complex and involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as DNA synthesis and repair. For instance, it has been noted to interact with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
  • Receptor Modulation : Ethanone can modulate the activity of various receptors, influencing signaling pathways that regulate cell proliferation and survival. This modulation may contribute to its anticancer effects .

Case Studies

Several studies have highlighted the biological significance of ethanone:

  • Antimicrobial Efficacy : A study demonstrated that ethanone exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antimicrobial agents.
  • Cancer Cell Studies : In vitro assays using human breast cancer cell lines showed that ethanone induced apoptosis through the activation of caspase pathways. Cells treated with ethanone displayed increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
  • Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of ethanone using DPPH radical scavenging assays. Results indicated that ethanone had an IC50 value significantly lower than standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent.

Comparative Analysis

To understand the uniqueness of ethanone, we can compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
NepodinContains hydroxyl groupsExhibits similar antimicrobial properties but less potent than ethanone .
7-Bromo-3-hydroxy-2-naphthalenyl ketoneBromine substitutionIncreased reactivity but different biological effects due to bromine presence.
6-Methoxy-1-tetraloneMethoxy group instead of hydroxylsAlters chemical properties leading to varied applications compared to ethanone.

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